Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate
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Overview
Description
Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate typically involves the acetalization of aldehydes or ketones with ethylene glycol . The reaction conditions often include an acid catalyst to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as crystallization and distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate can undergo various chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bond to form a carboxylic acid and an alcohol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Scientific Research Applications
Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . Additionally, the ester group can participate in nucleophilic acyl substitution reactions, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with similar properties but a different structure.
Methyl butyrate: An ester with a different alkyl group but similar reactivity.
Uniqueness
Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate is unique due to its dioxolane ring, which provides additional stability and reactivity compared to other esters . This makes it particularly useful in synthetic chemistry and industrial applications .
Properties
CAS No. |
96725-02-9 |
---|---|
Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
methyl 2-[2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate |
InChI |
InChI=1S/C8H12O5/c1-11-7(10)6-8(2-3-9)12-4-5-13-8/h3H,2,4-6H2,1H3 |
InChI Key |
BNPAIPJVSRPXQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(OCCO1)CC=O |
Origin of Product |
United States |
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